molecular formula C8H10BrNO2 B3092864 2-bromo-3-(dimethoxymethyl)pyridine CAS No. 123694-62-2

2-bromo-3-(dimethoxymethyl)pyridine

Cat. No.: B3092864
CAS No.: 123694-62-2
M. Wt: 232.07 g/mol
InChI Key: AJDLUSUIIVLQKJ-UHFFFAOYSA-N
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Description

2-Bromo-3-(dimethoxymethyl)pyridine is a high-purity chemical intermediate designed for advanced research and development applications. Its molecular structure, incorporating both a bromine atom and a dimethoxymethyl group on the pyridine ring, makes it a particularly valuable scaffold in synthetic chemistry . The bromine substituent serves as a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, which are fundamental for constructing complex biaryl structures found in many active compounds . Simultaneously, the dimethoxymethyl group can act as a protected aldehyde, offering a handle for further functionalization and molecular diversification. This dual functionality makes this compound an essential building block in medicinal chemistry for creating novel drug candidates, especially for challenging targets in neurology and oncology . Furthermore, its utility extends to the agrochemical sector, where pyridine-based intermediates are crucial in developing the next generation of patentable, effective, and environmentally responsible herbicides and fungicides . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(dimethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-4-3-5-10-7(6)9/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDLUSUIIVLQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 2 Bromo 3 Dimethoxymethyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom on the electron-deficient pyridine (B92270) ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This class of reactions provides powerful and versatile methods for forming new bonds at the C-2 position, significantly expanding the molecular diversity accessible from this starting material.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.govlibretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies on 2-bromo-3-(dimethoxymethyl)pyridine are not prevalent, the reactivity of the 2-bromopyridine (B144113) core is well-established in Suzuki-Miyaura couplings. researchgate.net For instance, various 2-bromopyridines readily couple with a range of arylboronic acids under palladium catalysis. The reaction conditions are generally mild and tolerant of diverse functional groups on both coupling partners. researchgate.netnih.gov The efficiency of these transformations suggests that this compound would be a highly effective substrate for creating 2-arylpyridine derivatives, with the dimethoxymethyl group remaining intact under typical reaction conditions.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives

Bromopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventConditionsYieldReference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80 °C, 12 h95% researchgate.net
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux, 24 h81% (mono-arylated) beilstein-journals.org
2-Bromopyridine4-Methylphenylboronic acidPd(OAc)₂ (ligand-free)K₃PO₄iPrOH/H₂O100 °C, 0.5 h98% researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad applicability and has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product. wikipedia.org

The reaction is highly effective for 2-bromopyridines, enabling their coupling with a wide variety of primary and secondary amines, including both alkyl and aryl amines. nih.gov The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov For example, sterically hindered phosphine ligands like those from the XPhos or RuPhos families are often employed to facilitate the reaction with challenging substrates. nih.gov Given the successful amination of numerous 2-bromopyridine analogues, this compound is expected to be a viable substrate for synthesizing a diverse library of 2-amino-3-(dimethoxymethyl)pyridine derivatives.

Table 2: Examples of Buchwald-Hartwig Amination with Bromopyridine Derivatives

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventConditionsYieldReference
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOᵗBuToluene80 °C, 4 h60% chemspider.com
2-BromopyridinePyrrolidine (volatile)Pd(OAc)₂ / dpppNaOᵗBuToluene80 °C, sealed tube98% nih.gov
3-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSToluene100 °C, 2 h96% nih.gov

Sonogashira Coupling and Related Carbon-Carbon Bond Formations

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond through the palladium-catalyzed reaction of an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgbeilstein-journals.org The reaction typically employs a copper(I) co-catalyst, although copper-free versions have been developed. organic-chemistry.org The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a separate copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. scirp.org

This reaction is highly efficient for converting 2-bromopyridines into 2-alkynylpyridines. Studies on substrates like 2-amino-3-bromopyridine (B76627) have shown that the Sonogashira coupling proceeds in high yields, demonstrating the feasibility of forming a C-C bond at the 3-position, adjacent to another substituent. scirp.orgresearchgate.net This provides strong evidence that this compound would readily undergo Sonogashira coupling with various terminal alkynes to produce 3-(dimethoxymethyl)-2-alkynylpyridine derivatives.

Table 3: Examples of Sonogashira Coupling with Bromopyridine Derivatives

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventConditionsYieldReference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C, 3 h96% scirp.org
3-Bromopyridine2-Methyl-3-butyn-2-olPd(OAc)₂ / P(p-tol)₃DBU-80 °C, 6 h85% beilstein-journals.org
2-Amino-3-bromo-5-methylpyridineCyclopropylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C, 3 h91% researchgate.net

Transformations Involving the Dimethoxymethyl Functionality

The dimethoxymethyl group is a stable acetal (B89532) that serves as a masked aldehyde. This functionality can be revealed under specific conditions, providing a reactive handle for further synthetic manipulations.

Selective Deprotection to Access Aldehyde Intermediates

The conversion of the dimethoxymethyl acetal to the corresponding aldehyde, 2-bromo-3-formylpyridine (B139531), is a straightforward deprotection reaction. This transformation is typically achieved under mild acidic aqueous conditions. The mechanism involves protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which readily decomposes to the final aldehyde and a second molecule of methanol. This deprotection is generally high-yielding and can be performed selectively without affecting the C-Br bond, allowing for the isolation of the versatile 2-bromo-3-formylpyridine intermediate for subsequent reactions. prepchem.comgoogle.com

Subsequent Reactions of the Free Aldehyde Group

Once unmasked, the aldehyde group in 2-bromo-3-formylpyridine opens a gateway to a vast range of chemical transformations characteristic of aldehydes. pubcompare.ai This allows for the introduction of new functional groups and the construction of more complex molecular architectures. Key transformations include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-bromo-3-pyridinecarboxylic acid) using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Reduction: Selective reduction of the aldehyde to a primary alcohol ( (2-bromo-pyridin-3-yl)methanol) can be accomplished with mild hydride reagents such as sodium borohydride (B1222165).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted aminomethylpyridines.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into a variety of alkenes with control over the double bond geometry.

Condensation Reactions: The aldehyde can participate in aldol (B89426) or Claisen-Schmidt condensations with ketones or other enolizable carbonyl compounds to form α,β-unsaturated systems.

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols, providing another avenue for C-C bond formation.

These subsequent reactions, performed on the stable 2-bromo-3-formylpyridine intermediate, greatly enhance the synthetic value of the original this compound building block.

Condensation Reactions with Nucleophiles

Following the hydrolysis of the dimethyl acetal to the corresponding aldehyde, 2-bromo-3-formylpyridine, the carbonyl group becomes available for condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone or another enolizable carbonyl compound in the presence of a base to form an α,β-unsaturated ketone (a chalcone (B49325) analogue).

The general mechanism involves the deprotonation of the α-carbon of a ketone by a base to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of 2-bromo-3-formylpyridine. The resulting aldol adduct can then undergo dehydration to yield the final α,β-unsaturated carbonyl compound. Such reactions are pivotal for extending the carbon skeleton and introducing new functionalities.

Table 1: Examples of Condensation Reactions with 2-Bromo-3-formylpyridine This table is interactive. Click on the headers to sort.

Nucleophile (Ketone) Base Product
Acetone (B3395972) NaOH 4-(2-Bromopyridin-3-yl)but-3-en-2-one
Acetophenone KOH 1-Phenyl-3-(2-bromopyridin-3-yl)prop-2-en-1-one
Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functionality of 2-bromo-3-formylpyridine can be readily transformed through both oxidation and reduction, providing access to other important pyridine derivatives.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-bromopyridin-3-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. youtube.commasterorganicchemistry.com A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.com This method is highly efficient and chemoselective, typically not affecting the bromopyridine ring or other functional groups. masterorganicchemistry.comrsc.org

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-bromonicotinic acid. This transformation requires stronger oxidizing agents. Reagents such as potassium permanganate (KMnO₄) under basic conditions, or chromium-based oxidants like chromic acid (H₂CrO₄) generated in situ from sodium dichromate and sulfuric acid (Jones reagent), are effective. The choice of oxidant must be carefully considered to avoid unwanted side reactions on the pyridine ring. For instance, some oxidation methods for converting methylpyridines can be harsh and lead to over-oxidation or low yields. google.com

Table 2: Oxidation and Reduction of 2-Bromo-3-formylpyridine This table is interactive. Click on the headers to sort.

Reaction Type Reagent(s) Product
Reduction Sodium borohydride (NaBH₄), Methanol (2-Bromopyridin-3-yl)methanol

Nucleophilic Substitutions and Organometallic Reactions

The bromine atom at the C-2 position of the pyridine ring is a key site for nucleophilic substitution and the formation of organometallic intermediates. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Lithiation and Subsequent Quenching Reactions with Electrophiles

A powerful strategy for the functionalization of this compound is the bromine-lithium exchange reaction. wikipedia.org Treatment with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) results in the rapid exchange of the bromine atom for a lithium atom. thieme-connect.comarkat-usa.org This process forms a highly reactive organometallic intermediate, 3-(dimethoxymethyl)pyridin-2-yl-lithium.

This lithiated species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce diverse functional groups at the C-2 position. The dimethoxymethyl group is stable under these conditions, allowing for selective reaction at the C-2 position.

Table 3: Quenching of 3-(dimethoxymethyl)pyridin-2-yl-lithium with Electrophiles This table is interactive. Click on the headers to sort.

Electrophile Chemical Formula Product after Quenching
Dimethylformamide (DMF) C₃H₇NO 2-Formyl-3-(dimethoxymethyl)pyridine
Carbon dioxide (solid) CO₂ 3-(Dimethoxymethyl)pyridine-2-carboxylic acid
Iodomethane CH₃I 2-Methyl-3-(dimethoxymethyl)pyridine

Conjugate Addition Reactions via Organocuprate Intermediates (from related bromopyridines)

The organolithium intermediate generated from the bromine-lithium exchange can be further converted into a lithium organocuprate, also known as a Gilman reagent. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This is achieved by reacting two equivalents of the organolithium species with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI). youtube.com The resulting reagent, lithium di(3-(dimethoxymethyl)pyridin-2-yl)cuprate, is a softer and more selective nucleophile than its organolithium precursor.

A key application of Gilman reagents is their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org While organolithium reagents tend to attack the carbonyl carbon directly (1,2-addition), organocuprates preferentially attack the β-carbon of the double bond. This reaction is a highly effective method for forming carbon-carbon bonds and constructing more complex molecular architectures.

Table 4: Conjugate Addition of a Pyridylcuprate to an α,β-Unsaturated Ketone This table is interactive. Click on the headers to sort.

Cuprate Reagent α,β-Unsaturated Substrate Product
Li[Cu(3-(dimethoxymethyl)pyridin-2-yl)₂] Cyclohex-2-en-1-one 3-[3-(Dimethoxymethyl)pyridin-2-yl]cyclohexan-1-one

Applications of 2 Bromo 3 Dimethoxymethyl Pyridine in Complex Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Systems

2-Bromo-3-(dimethoxymethyl)pyridine serves as a pivotal precursor for a variety of heterocyclic compounds, primarily through reactions that engage its two key functional groups. The dimethoxymethyl group is a stable acetal (B89532) that acts as a protected form of a formyl (aldehyde) group. Upon deprotection under mild acidic conditions, the revealed aldehyde can participate in a wide array of condensation and cyclization reactions. Simultaneously, the bromo group at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

This dual reactivity is expertly exploited in the construction of fused heterocyclic systems. For instance, in the synthesis of thieno[2,3-b]pyridines , a scaffold of significant interest in medicinal chemistry, a common strategy involves the reaction of a 2-halo-3-formylpyridine derivative with a sulfur-containing reagent. A well-established route is the Gewald reaction, where the aldehyde is condensed with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. An analogous pathway involves reacting the 2-bromo-3-formylpyridine (B139531) (obtained from deprotection of the title compound) with a reagent like an alkyl mercaptoacetate, leading to the formation of the fused thiophene (B33073) ring.

Similarly, the synthesis of furo[2,3-b]pyridines can be achieved from this intermediate. nih.gov These syntheses highlight the role of this compound as a foundational element, providing the core pyridine (B92270) structure onto which other heterocyclic rings can be systematically built.

Construction of Advanced Organic Scaffolds and Chemical Libraries

The defined and separable reactivity of its functional groups makes this compound an ideal substrate for creating advanced molecular scaffolds and for generating large collections of related molecules for screening purposes.

Pyridine-fused heterocycles are integral to material sciences and medicinal chemistry due to their rigid, planar structures that can interact effectively with biological targets. nih.gov this compound is a key starting material for building these complex polycyclic systems.

The general approach involves a two-step sequence:

Annulation (Ring Formation): The formyl group (after deprotection) is used to build a second ring fused to the 'b' face of the pyridine. For example, the aforementioned Gewald synthesis or related methodologies can be used to form thieno[2,3-b]pyridine (B153569) or furo[2,3-b]pyridine (B1315467) cores.

Functionalization: The bromine atom at the C2 position remains available for further modification, typically via palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

This strategy allows for the introduction of a wide variety of aryl, alkyl, or amino substituents at a specific position on the newly formed bicyclic scaffold, leading to structurally complex and diverse polycyclic systems.

Starting MaterialReaction TypeResulting ScaffoldSignificance
2-Bromo-3-formylpyridineGewald Aminothiophene SynthesisThieno[2,3-b]pyridineCore of various bioactive compounds
2-Bromo-3-formylpyridineIntramolecular CyclizationFuro[2,3-b]pyridineComponent in pharmaceuticals and materials nih.gov

Combinatorial chemistry aims to rapidly generate large libraries of compounds for high-throughput screening. This compound is exceptionally well-suited for this purpose. Its two distinct reactive sites can be addressed in a controlled, sequential manner.

A typical combinatorial strategy would involve:

Step 1 (Coupling): A diverse set of boronic acids or other coupling partners are reacted with the bromo-position via a Suzuki or other cross-coupling reaction. This step introduces the first point of diversity.

Step 2 (Deprotection & Condensation): The dimethoxymethyl group is hydrolyzed to the aldehyde. This aldehyde is then reacted with a second library of diverse reagents, such as amines (to form imines), hydrazines (to form hydrazones), or active methylene compounds (in Knoevenagel or other condensation reactions).

This two-dimensional approach allows for the exponential growth of the compound library. For example, reacting 100 different boronic acids in the first step, followed by reaction with 100 different amines in the second, would generate a library of 10,000 unique pyridine-based compounds, all derived from a single, versatile starting material.

Precursor for Pharmacologically Relevant Compounds and Active Pharmaceutical Ingredients (APIs)

The scaffolds derived from this compound are frequently found in molecules with significant therapeutic potential, including anti-inflammatory and anticancer agents.

CCR9 Inhibitors: Chemokine receptor 9 (CCR9) is implicated in inflammatory bowel diseases like Crohn's disease. Specific inhibitors of this receptor are sought after as targeted anti-inflammatory therapies. Patent literature demonstrates a direct application of this compound in the synthesis of potent CCR9 inhibitors. In a key synthetic step, the compound is subjected to a Suzuki-Miyaura cross-coupling reaction with a pyrimidine-boronic acid derivative. The bromo-position of the pyridine ring reacts selectively, leaving the dimethoxymethyl group intact for potential later modification or as a required structural element for the final compound's activity.

p38α MAPK Inhibitors: The p38 mitogen-activated protein kinase (p38α MAPK) is a crucial enzyme in the inflammatory signaling cascade, making it a prime target for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). nih.gov Many potent p38α inhibitors feature a substituted pyridine core. While direct synthesis from this compound is not always documented, its utility as a precursor is clear. For example, the synthesis of pyridinyl-quinoxaline inhibitors often starts with a functionalized diamine and a diketone, where the diketone itself can be prepared from a bromopyridine precursor. nih.gov The bromo- and formyl- functionalities on the title compound provide a clear and efficient route to such diketone intermediates, illustrating its value one step removed from the final API synthesis.

Target ClassKey Synthetic StepRole of this compound
CCR9 InhibitorsSuzuki-Miyaura CouplingDirect precursor providing the substituted pyridine core.
p38α MAPK InhibitorsPrecursor Synthesis (e.g., for diketones)Provides the functionalized pyridine scaffold for key intermediates. nih.gov

The 2-pyridylindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for anticancer activity. The synthesis of these molecules often relies on palladium-catalyzed cross-coupling to form the critical carbon-carbon bond between the indole (B1671886) and pyridine rings.

A highly effective and common method for this is the Suzuki coupling. In this context, this compound (or its corresponding boronic acid derivative) is an ideal coupling partner for an appropriately functionalized indole. For instance, the coupling of an indole-2-boronic acid with this compound would directly yield the 2-(3-(dimethoxymethyl)pyridin-2-yl)indole core. Subsequent deprotection of the acetal and further modifications can lead to a variety of target molecules, including methoxy-2-(2'-pyridyl)indoles. This approach highlights the compound's role as a robust building block for accessing established anticancer scaffolds. researchgate.net

Development of Antimycobacterial Agents (e.g., Thieno[2,3-b]pyridine Derivatives)

Extensive research of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the direct application of This compound in the synthesis of thieno[2,3-b]pyridine derivatives for the development of antimycobacterial agents.

While the thieno[2,3-b]pyridine scaffold is a known pharmacophore in the development of various therapeutic agents, including those with antimicrobial properties, the role of this compound as a starting material or intermediate in this specific context is not documented in the available scientific literature.

General synthetic routes to thieno[2,3-b]pyridines often involve the versatile Gewald reaction, which typically utilizes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. While the aldehyde functional group could theoretically be derived from the dimethoxymethyl group of the target compound, no specific instances of this transformation being used for the synthesis of antimycobacterial thieno[2,3-b]pyridines have been reported.

Therefore, a detailed discussion, including research findings and data tables on the use of this compound for this application, cannot be provided.

Mechanistic Investigations and Computational Studies of 2 Bromo 3 Dimethoxymethyl Pyridine Reactions

Elucidation of Reaction Mechanisms in Cross-Coupling Pathways

The functionalization of 2-bromo-3-(dimethoxymethyl)pyridine is frequently achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. libretexts.orglibretexts.org These reactions, despite their different nucleophilic partners, are widely understood to proceed through a common catalytic cycle involving a palladium catalyst. libretexts.orgyoutube.com This cycle is generally accepted to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.org

The catalytic cycle typically begins with a low-valent palladium(0) complex, often stabilized by phosphine (B1218219) ligands. nih.gov

Oxidative Addition : The initial and often rate-determining step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound. This process forms a square planar palladium(II) intermediate. acs.orgnih.gov The reactivity of the C-Br bond is crucial, with the order of reactivity for halogens generally being I > Br > OTf >> Cl. libretexts.org

Transmetalation : In this step, the organic group from the organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction or an organotin compound in a Stille reaction) is transferred to the palladium(II) center, displacing the bromide. libretexts.orgyoutube.com This step results in a new palladium(II) intermediate with two organic substituents attached. The efficiency of transmetalation can be sensitive to the nature of the base, solvent, and any additives used. uzh.ch

Reductive Elimination : The final step involves the two organic groups on the palladium(II) center coupling together and detaching from the metal. acs.org This forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov For reductive elimination to occur, the two coupling fragments typically need to be positioned cis to each other on the palladium center. youtube.com

A general representation of the Suzuki-Miyaura cross-coupling pathway for this compound is illustrative of this mechanism.

StepDescriptionKey Intermediates
Oxidative Addition The active LnPd(0) catalyst inserts into the C-Br bond of this compound.Aryl-Pd(II)-Halide Complex
Transmetalation The boronic acid, activated by a base to form a boronate, transfers its organic group to the palladium center, displacing the bromide.Di-organic-Pd(II) Complex
Reductive Elimination The two coupled organic groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.Final Product & Pd(0)

This table provides a generalized overview of the key steps in a Suzuki-Miyaura cross-coupling reaction involving this compound.

While this general mechanism is widely accepted, specific reaction conditions and substrates can introduce variations and alternative pathways. For instance, Ru(II)-catalyzed reactions of 2-bromopyridines have been developed that proceed through a proposed domino mechanism involving oxygen incorporation, a Buchwald-Hartwig-type amination, and C-H bond activation to form complex pyridone structures. mdpi.com

Analysis of Electronic and Steric Effects of Substituents on Reactivity and Regioselectivity

The reactivity of this compound in cross-coupling reactions is governed by a combination of electronic and steric effects imparted by its substituents.

Electronic Effects: The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally makes it a suitable substrate for certain types of nucleophilic attack and metal-catalyzed cross-coupling. The substituents further modulate this electronic character:

Bromo Group (C2): The bromine atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring and making the C2 carbon more electrophilic and susceptible to oxidative addition.

Dimethoxymethyl Group (C3): This acetal (B89532) group is also electron-withdrawing via an inductive effect from its two oxygen atoms. Its presence further decreases the electron density of the pyridine ring.

Steric Effects: The spatial arrangement of the substituents significantly impacts the accessibility of the reaction center.

The dimethoxymethyl group at the C3 position is relatively bulky. Its proximity to the C2-bromo group creates steric hindrance, which can impede the approach of the bulky palladium-ligand complex during the oxidative addition step. nih.gov This steric congestion can also influence the subsequent transmetalation and reductive elimination steps. nih.gov Research on related systems has shown that steric hindrance around the metal center is a critical factor influencing the transmetalation step. nih.gov Furthermore, computational studies on other catalyst systems have demonstrated that steric repulsion contributes significantly to the activation energy of key steps. nih.gov

EffectSubstituent(s)Impact on Reactivity
Electronic (Inductive Withdrawal) Bromo group, Dimethoxymethyl group, Pyridine NitrogenIncreases electrophilicity of the C2 carbon, potentially facilitating oxidative addition. Modulates overall ring electron density, affecting catalyst interaction.
Steric Hindrance Dimethoxymethyl groupShields the C2 position, potentially slowing the rate of oxidative addition and other steps requiring approach to the metal center.

This table summarizes the primary electronic and steric influences on the reactivity of this compound in cross-coupling reactions.

Application of Quantum Chemical Calculations (e.g., Density Functional Theory) to Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for investigating complex reaction mechanisms in organometallic catalysis. nih.govnih.gov For reactions involving this compound, DFT can provide deep, quantitative insights that are often inaccessible through experimental means alone.

DFT calculations can be used to:

Map Potential Energy Surfaces: Researchers can compute the energies of reactants, intermediates, transition states, and products to construct a complete energy profile for a proposed catalytic cycle. acs.orgacs.org This allows for the identification of the most likely reaction pathway and the rate-limiting step by comparing the energy barriers of different elementary steps (e.g., oxidative addition vs. reductive elimination). acs.org

Analyze Transition State Geometries: By optimizing the geometry of transition states, DFT can reveal the precise atomic arrangements during bond-forming and bond-breaking events. This is crucial for understanding selectivity.

Quantify Substituent Effects: DFT can systematically model how electronic and steric effects of substituents, like the dimethoxymethyl group, influence the stability of intermediates and the energy barriers of transition states. nih.govmdpi.com For example, calculations could quantify the steric repulsion between the C3-substituent and the catalyst's ligands in the oxidative addition transition state.

Evaluate Ligand Effects: The role of different phosphine ligands on the efficiency of the catalytic cycle can be computationally screened, helping to rationalize experimental observations and guide the selection of optimal ligands.

In analogous systems, DFT has been successfully applied to elucidate the mechanisms of C-H activation on pyridines, revealing how different pathways can be favored under different conditions. acs.orgacs.orgbeilstein-journals.org For instance, calculations have shown that C-H activation can proceed via a carboxylate-assisted process and that solvent polarity can favor specific pathways leading to different products. acs.org A theoretical study on palladium-catalyzed β-X elimination reactions used DFT combined with energy decomposition analysis to pinpoint the determining factors of reactivity, including steric repulsion and the structure of functional groups. nih.govnih.gov Such computational approaches could be directly applied to unravel the mechanistic nuances of cross-coupling reactions with this compound.

DFT ApplicationMechanistic Question Addressed
Energy Profile Calculation What is the rate-limiting step of the reaction? Which catalytic cycle is energetically most favorable?
Transition State Analysis What is the geometry of the key bond-forming/breaking events? How does this geometry influence stereoselectivity?
Substituent Effect Modeling How do the electronic and steric properties of the dimethoxymethyl group affect reaction barriers?
Ligand/Solvent Effect Evaluation Which ligand or solvent is predicted to give the highest reaction rate or selectivity?

This table outlines how DFT can be applied to investigate the reaction mechanisms of this compound.

Isotopic Labeling Studies to Probe Mechanistic Details (from analogous systems)

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction and to probe rate-determining steps via the kinetic isotope effect (KIE). While specific isotopic studies on this compound are not widely reported, methods applied to analogous pyridine systems demonstrate the potential of this approach.

Probing Mechanisms with Kinetic Isotope Effects (KIE): A KIE is observed when replacing an atom with one of its heavier isotopes leads to a change in the reaction rate. This effect is most pronounced for the breaking of bonds to that atom. For a cross-coupling reaction of this compound, a KIE experiment could be designed to test whether the C-Br bond cleavage is rate-limiting.

Hypothetical ¹³C KIE Study: By synthesizing two batches of the starting material, one with natural isotopic abundance and one enriched with ¹³C at the C2 position, one could run parallel competition experiments. If the C-Br bond is broken in the rate-determining step (i.e., oxidative addition), the reaction with the lighter ¹²C isotope would proceed slightly faster than the reaction with the heavier ¹³C isotope. A KIE value significantly greater than 1.0 would provide strong evidence for oxidative addition being the rate-limiting step. In analogous systems, KIE experiments have been used to support C-H bond activation as the rate-limiting step in certain yttrium-catalyzed alkylations of pyridine. beilstein-journals.org

Isotope Exchange Studies in Pyridine Systems: While not directly probing a cross-coupling mechanism, recent work highlights the feasibility of manipulating isotopes in the pyridine core. Studies have demonstrated innovative methods for nitrogen isotope exchange (¹⁴N to ¹⁵N or radioactive ¹³N) in a wide range of pyridine derivatives using a Zincke activation strategy. chemrxiv.orgnih.govnih.gov These studies show that the pyridine ring can undergo transformations allowing for the incorporation of isotopic labels, opening avenues for preparing labeled compounds for mechanistic or metabolic studies. chemrxiv.orgnih.govnih.gov These approaches provide a foundation for creating specifically labeled versions of this compound that could be used in more advanced mechanistic probes.

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes for Halogenated Pyridine (B92270) Acetals

The chemical industry's shift towards sustainability has put a spotlight on developing "green" synthetic methodologies. For halogenated pyridine acetals, this involves a multi-pronged approach focused on improving atom economy, utilizing safer solvents, and embracing energy-efficient technologies.

Traditional syntheses of related compounds, such as 2-bromo-3-methoxypyridine (B21398), have often involved multi-step processes with harsh reagents and conditions. For instance, one patented method involves the bromination of 3-hydroxypyridine (B118123) followed by methylation, a route that can be long and produce significant waste. google.com Another approach starts from 2-nitro-3-methoxypyridine, which is then subjected to a bromination reaction. google.com While effective, these methods may not align with modern green chemistry principles.

Future research is focused on several key areas to improve the environmental footprint of these syntheses:

Renewable Solvents and Reagents: A significant push is being made to replace conventional volatile organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents. chemistryjournals.net The use of less hazardous reagents is also a priority. For example, replacing traditional brominating agents with more benign alternatives is an active area of research.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields for pyridine derivatives. researchgate.net This technology offers a more energy-efficient alternative to conventional heating methods.

Flow Chemistry: Continuous flow synthesis is another promising avenue. It allows for better control over reaction parameters, improved safety, and easier scalability. acs.org The use of flow reactors can lead to higher yields and purity, as demonstrated in the synthesis of other functionalized pyridines. vcu.edu

Catalytic Approaches: The development of reusable, non-toxic catalysts is a cornerstone of green chemistry. For instance, the use of activated fly ash, a waste product, as a heterogeneous catalyst has been reported for the synthesis of other pyridine derivatives, offering an eco-friendly and cost-effective option. bhu.ac.in

The following table summarizes some of the green chemistry strategies being explored for the synthesis of pyridine derivatives.

Green StrategyPrinciplePotential Application to Halogenated Pyridine Acetals
Alternative Solvents Reduce pollution and health hazards.Replacing chlorinated solvents with water or bio-solvents in bromination and acetalization steps.
Microwave Irradiation Increase energy efficiency and reduce reaction times.Accelerating the formation of the pyridine ring or the introduction of the bromo and acetal (B89532) groups. researchgate.net
Flow Chemistry Enhance safety, control, and scalability.Enabling a continuous, multi-step synthesis of 2-bromo-3-(dimethoxymethyl)pyridine with minimal manual handling. acs.orgvcu.edu
Heterogeneous Catalysis Simplify catalyst recovery and reuse, reducing waste.Using solid-supported catalysts for bromination or other functionalization steps. bhu.ac.in

By integrating these principles, the synthesis of this compound and related compounds can become more sustainable, aligning with the broader goals of green and efficient chemical manufacturing.

Exploration of Novel Catalytic Systems for Efficient Transformations

The bromine atom at the 2-position of this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions, which are fundamental for constructing more complex molecules. Research in this area is focused on discovering and optimizing catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Palladium- and Copper-Catalyzed Cross-Coupling:

Palladium and copper catalysts are the workhorses of cross-coupling chemistry. nih.gov For substrates like 2-bromopyridine (B144113), these catalysts enable a variety of transformations:

Suzuki-Miyaura Coupling: This reaction, which couples the bromopyridine with a boronic acid, is a powerful tool for forming carbon-carbon bonds. mdpi.com Research is ongoing to develop more active palladium catalysts that can achieve high yields with low catalyst loadings, even with challenging substrates. researchgate.net

Negishi Coupling: Involving the reaction of the bromopyridine with an organozinc reagent, this method is also effective for C-C bond formation and can be enhanced by microwave irradiation. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is crucial for forming carbon-nitrogen bonds, allowing for the introduction of various amine groups. nih.gov

Carbonylative Couplings: These reactions introduce a carbonyl group, providing access to ketones and other carbonyl-containing compounds. researchgate.net

The development of new ligands for these metal catalysts is a key area of research, as the ligand plays a crucial role in determining the catalyst's activity and selectivity.

Emerging Catalytic Systems:

Beyond traditional palladium and copper systems, researchers are exploring other metals and catalytic concepts:

First-Row Transition Metals: Catalysts based on more abundant and less toxic metals like iron and chromium are gaining attention as sustainable alternatives to precious metals. unimi.itnih.gov

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions. researchgate.net It has been successfully applied to the functionalization of pyridines, enabling novel transformations under mild conditions. acs.orgacs.orgchemrxiv.org For example, photoredox catalysis can be used for carbohydroxylation and aminohydroxylation of olefins, with pyridine N-oxides playing a key role. acs.orgchemrxiv.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign conditions. Biocatalytic methods, such as the N-oxidation of pyridines using microorganisms, are being explored as a sustainable alternative to traditional chemical methods. nbinno.com

The table below provides an overview of various catalytic systems and their potential applications in the transformation of this compound.

Catalytic SystemKey FeaturesPotential Transformations
Palladium-based High efficiency, broad applicability.Suzuki, Negishi, Buchwald-Hartwig, and carbonylative couplings. nih.govmdpi.comresearchgate.netmdpi.com
Copper-based Cost-effective, complementary reactivity to palladium.Ullmann-type couplings, N-arylations. nih.gov
Iron/Chromium-based Sustainable, low toxicity.Cross-coupling reactions as greener alternatives. unimi.itnih.gov
Photoredox Catalysis Mild conditions, unique reactivity pathways.Radical-based functionalizations, C-H functionalization. researchgate.netacs.org
Biocatalysis High selectivity, environmentally friendly.Regioselective oxidations and other transformations. nbinno.com

The continuous development of these catalytic systems will undoubtedly expand the synthetic utility of this compound, enabling the creation of novel and complex molecules with greater efficiency and control.

Integration into Multicomponent Reactions and Tandem Reaction Sequences

To enhance synthetic efficiency, modern organic chemistry is increasingly focused on multicomponent reactions (MCRs) and tandem (or cascade) reaction sequences. These strategies allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. Integrating versatile building blocks like this compound into such sequences is a promising area of future research.

Multicomponent Reactions:

MCRs involve the reaction of three or more starting materials in a one-pot procedure to form a product that contains portions of all the initial reactants. While the direct use of this compound in known MCRs is not yet widely reported, its functional groups offer significant potential. For instance, the aldehyde precursor (2-bromo-3-formylpyridine) could participate in well-established MCRs for the synthesis of diverse heterocyclic systems. Green MCRs, often performed under microwave irradiation, are particularly attractive for their efficiency and environmental benefits. nih.gov

Tandem and Cascade Reactions:

These reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single operation without the need to isolate intermediates. The bifunctional nature of this compound (a reactive bromine atom and a protected aldehyde) makes it an excellent candidate for designing tandem reactions.

A hypothetical tandem sequence could involve:

A catalytic cross-coupling reaction at the 2-position to introduce a new substituent.

In-situ deprotection of the acetal to reveal the aldehyde.

Subsequent intramolecular cyclization or condensation reaction involving the newly introduced group and the aldehyde.

Such a sequence could rapidly generate complex, fused heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. Similar strategies have been employed with related bromo-substituted pyridines to create intricate molecular architectures. nih.gov

The development of such elegant and efficient reaction sequences will be a key focus of future research, enabling the rapid assembly of molecular complexity from this versatile pyridine building block.

Potential Applications Beyond Medicinal Chemistry in Materials Science and Catalysis

While halogenated pyridines are well-established in medicinal chemistry, their unique electronic and coordination properties also make them attractive for applications in materials science and catalysis. Future research is expected to explore these non-pharmaceutical applications of this compound and its derivatives more extensively.

Materials Science:

The pyridine ring is a common component in functional organic materials due to its electron-deficient nature and ability to coordinate with metals.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives have been incorporated into hole-transporting materials for OLEDs. The electronic properties of the pyridine unit can be fine-tuned through substitution to optimize device performance. nih.gov The bromo- and dimethoxymethyl groups on the target compound could be further functionalized to create novel materials with tailored optoelectronic properties.

Corrosion Inhibitors: Functionalized graphene oxides incorporating pyridine moieties have been shown to be effective corrosion inhibitors for mild steel. rsc.org The nitrogen atom of the pyridine ring can adsorb onto the metal surface, forming a protective layer. Derivatives of this compound could be explored for similar applications.

Polymers and Functional Materials: The ability to undergo cross-coupling reactions allows for the incorporation of the pyridine unit into polymer backbones or as pendant groups, leading to materials with specific thermal, electronic, or catalytic properties.

Catalysis:

The pyridine nitrogen atom is an excellent ligand for transition metals, making pyridine-containing molecules valuable in catalysis.

Ligand Synthesis: this compound can serve as a precursor for the synthesis of more complex, multidentate ligands. The bromo group can be replaced with other coordinating groups through cross-coupling reactions, while the aldehyde (after deprotection) can be used to build larger ligand scaffolds.

Organocatalysis: Pyridine itself can act as a base or nucleophilic catalyst in many organic reactions. youtube.comslideshare.net Derivatives with specific substitution patterns can be designed to act as more specialized organocatalysts.

Macrocyclic Complexes: Pyridine units are often incorporated into macrocyclic ligands to modulate the properties of the resulting metal complexes, which can have applications in catalysis. unimi.it

The following table highlights potential applications of this compound derivatives in these emerging fields.

FieldApplicationRole of the Pyridine Moiety
Materials Science Organic Light-Emitting Diodes (OLEDs)Component of hole-transporting materials, tuning electronic properties. nih.gov
Corrosion InhibitionAdsorption onto metal surfaces via the nitrogen atom. rsc.org
Functional PolymersBuilding block for polymers with tailored properties.
Catalysis Ligand SynthesisPrecursor for multidentate ligands for metal catalysts.
OrganocatalysisActing as a base or nucleophilic catalyst. youtube.comslideshare.net
Macrocyclic ChemistryModifying the electronic and steric properties of catalytic metal complexes. unimi.it

As the demand for advanced materials and efficient catalysts grows, the exploration of this compound and its derivatives in these areas is expected to intensify.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic and spectrometric techniques are increasingly being used for real-time, in-situ monitoring of reactions involving pyridine derivatives. This allows for a more detailed picture of how reactants are converted to products and can help in identifying transient intermediates and byproducts.

In-situ Reaction Monitoring:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to follow the progress of a reaction in real-time, providing quantitative data on the concentration of reactants, intermediates, and products. This is particularly useful for mechanistic studies of catalytic cycles.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the changes in functional groups during a reaction. Fiber-optic probes allow for in-situ measurements even in harsh reaction environments.

UV-Vis Spectroscopy: For reactions involving colored species, UV-Vis spectroscopy is a simple and effective tool for monitoring reaction progress.

Mass Spectrometry Techniques:

Mass spectrometry (MS) is a powerful tool for identifying and quantifying the components of a reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for analyzing complex mixtures. It allows for the separation of different components before they are detected by the mass spectrometer, providing detailed information about the composition of a reaction mixture at various time points. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is the method of choice. It is particularly useful for analyzing the products of reactions involving smaller molecules like pyridine. cdc.gov

Ambient Ionization MS: Techniques like Electrospray Ionization (ESI) allow for the direct analysis of reaction mixtures with minimal sample preparation, providing rapid insights into the reaction progress. mdpi.com

Q & A

Q. Advanced

  • DFT Applications :
    • Model Suzuki-Miyaura couplings by calculating bond dissociation energies (BDEs) for the C-Br bond (≈65 kcal/mol) to predict activation barriers .
    • Simulate transition states to identify favorable coupling partners (e.g., arylboronic acids) .
  • Contradiction Analysis : Compare computed reaction pathways (e.g., Gibbs free energy profiles) with experimental yields to refine solvent/catalyst choices .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release .
  • Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal .

What strategies resolve discrepancies between computational predictions and experimental outcomes for this compound’s reactivity?

Q. Advanced

  • Parameter Calibration : Adjust DFT functionals (e.g., hybrid vs. meta-GGA) to better match experimental kinetics .
  • Solvent Modeling : Incorporate solvent dielectric constants (e.g., PCM models) to improve accuracy in polar media .
  • Purity Checks : Use HPLC or GC-MS to rule out side products or impurities skewing results .

How does this compound compare structurally and functionally to related halogenated pyridines?

Q. Advanced

Compound Key Differences Functional Impact
5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine Chlorine substitution alters electronic densityReduced nucleophilic substitution rates at C2
2-Bromo-3-(trifluoromethyl)pyridine CF₃ group enhances electrophilicityHigher reactivity in SNAr reactions
2,5-Dichloro-3-(dimethoxymethyl)pyridine Dual chlorine substituentsIncreased steric hindrance at C5

What are the challenges in achieving enantioselective transformations with this compound?

Q. Advanced

  • Chiral Induction : Use chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed couplings to control stereochemistry .
  • Dynamic Resolution : Employ kinetic resolution via enzymes (e.g., lipases) to separate enantiomers during hydrolysis .
  • Barriers : The planar pyridine ring limits asymmetric induction, requiring tailored catalyst design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.